Sempervirine
Description
Significance of Natural Products in Drug Discovery Research
Natural products, often referred to as secondary metabolites, have been utilized for medicinal purposes since ancient times, forming the basis of traditional medicine systems across various cultures nih.govscirp.orgscielo.br. Their enduring significance in modern drug discovery is underscored by their remarkable structural and chemical diversity, which provides unique opportunities for identifying novel low molecular weight lead compounds nih.govscirp.orgmdpi.com. Unlike standard combinatorial chemistry, natural products possess complex bi- and tri-dimensional structures that are often capable of absorption and metabolism within the body scielo.br.
Historically, natural products have been a highly successful source of potential drug leads. An analysis of new chemical entities (NCEs) approved between 1981 and 2006 revealed that approximately 50% of all small molecule testing involved natural products or their derivatives nih.gov. Furthermore, estimates suggest that around 45% of today's best-selling drugs originate from natural products or their derivatives scirp.org. These compounds have played a pivotal role in the development of medicines for a wide array of therapeutic areas, including antimicrobials, anticancer agents, antihypertensive drugs, and anti-inflammatory compounds scirp.org. The continued exploration of natural biodiversity, much of which remains unexamined for biological activity, promises further discoveries of valuable lead compounds nih.govmdpi.com.
Overview of Sempervirine's Historical Research Context
This compound is an alkaloid that has been isolated from plants belonging to the Gelsemium genus, notably Gelsemium elegans frontiersin.orgnih.gov. Plants from this genus have a long history of use as folk herbal medicines, particularly in traditional Chinese medicine, where G. elegans has been employed for conditions such as neuropathic pain and cancer for hundreds of years frontiersin.orgnih.gov. Early chemical interest in this compound is evidenced by studies focusing on its synthesis acs.org. More recently, research has highlighted this compound's anti-cancer activity, with studies published as early as 2016 and 2020 reporting on its potential frontiersin.org. This historical trajectory, from traditional medicinal use of its source plants to modern chemical synthesis and biological investigation, underscores the compound's enduring relevance in scientific inquiry.
Classification of this compound as a Quinolizinium (B1208727) Indole (B1671886) Alkaloid
This compound is chemically classified as a quinolizinium indole alkaloid. This classification is based on its core structural motif, which features an indolo[2,3-a]quinolizinium nucleus mdpi.com. Indole alkaloids, as a broad class, are characterized by the presence of an indole structural moiety and represent one of the largest and most physiologically active classes of alkaloids, with over 4100 known compounds wikipedia.orgresearchgate.net. This compound, with the molecular formula C₁₉H₁₆N₂, belongs to the monoterpenoid indole alkaloids (MIAs) and can be considered a yohimbane-type alkaloid, which typically involves an indole unit adjacent to a 7,8,9,10-tetrahydropyrido[1,2-b]isoquinolin-5-ium system nih.govnih.gov. This specific structural arrangement contributes to its unique chemical properties and biological interactions.
Scope and Academic Relevance of this compound Research
The academic relevance of this compound research is multifaceted, spanning both chemical synthesis and biological evaluation. Current investigations into this compound focus on elucidating its mechanisms of action and exploring its therapeutic potential, particularly in oncology frontiersin.org. Recent research has demonstrated that this compound can significantly inhibit the proliferation of human hepatocellular carcinoma (HCC) cells, such as Huh7 and HepG2 cells, in a dose- and time-dependent manner frontiersin.org.
A key finding in this area is this compound's ability to regulate the Wnt/β-catenin pathway, a crucial signaling pathway often dysregulated in various cancers frontiersin.org. Studies have shown that this compound inhibits the nuclear aggregation of β-catenin, thereby affecting its transcriptional activity frontiersin.org. Furthermore, this compound has been observed to induce apoptosis and arrest the G1 cell cycle in HCC cells frontiersin.org. The compound has also exhibited a synergistic effect when combined with sorafenib (B1663141), a known anti-cancer drug, both in vitro and in vivo, suggesting its potential as an adjunct therapy or a lead for new drug development frontiersin.org.
The complex and fascinating structure of this compound, as a monoterpenoid indole alkaloid from the Gelsemium genus, continues to attract interest from organic chemists who are engaged in designing advanced synthetic strategies for its total synthesis and the creation of novel derivatives nih.gov. This ongoing research underscores this compound's importance as a subject of study in medicinal chemistry, pharmacology, and natural product chemistry, aiming to fully understand its biological activities and harness its therapeutic promise.
Table 1: Key Research Findings on this compound in Hepatocellular Carcinoma (HCC)
| Research Aspect | Observation/Effect | Cell Lines/Model | Citation |
| Anti-proliferation | Inhibits proliferation in a dose and time-dependent manner | Huh7, HepG2 cells | frontiersin.org |
| Apoptosis Induction | Promotes apoptosis | HCC cells | frontiersin.org |
| Cell Cycle Arrest | Induces G1 cell cycle arrest | HCC cells | frontiersin.org |
| Pathway Modulation | Regulates Wnt/β-catenin pathway; inhibits nuclear aggregation of β-catenin | HepG2 cells | frontiersin.org |
| Synergistic Effect | Enhances anti-tumor effect of sorafenib | HCC cells (in vitro and in vivo) | frontiersin.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
16,17,18,19-tetrahydroyohimban | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-12H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVUEULZDJRMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN3C=CC4=C5C=CC=CC5=NC4=C3C=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970229 | |
| Record name | 1,3,5,6,14,15,20,21-Octadehydroyohimban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549-92-8 | |
| Record name | Sempervirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5,6,14,15,20,21-Octadehydroyohimban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEMPERVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8O9288136 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Biosynthetic Pathways of Sempervirine
Botanical Sources of Sempervirine
This compound is primarily isolated from plants belonging to the Gelsemiaceae family, a small family within the Gentianales order. wikipedia.orgnih.gov The compound has been identified in several species across different continents, highlighting its significance within this plant lineage.
Gelsemium sempervirens
Gelsemium sempervirens (L.) J.St.-Hil., commonly known as yellow jessamine or Carolina jasmine, is an evergreen vine native to North and Middle America. nih.gov It is a well-documented source of a wide array of indole (B1671886) alkaloids, with this compound being a notable constituent. researchgate.netdoi.orgfrontiersin.org The alkaloid is found in various parts of the plant, including the roots and rhizomes. nih.govdoi.org Phytochemical analyses have consistently identified this compound alongside other major alkaloids like gelsemine (B155926) and gelsemicine. nih.govfrontiersin.org The presence of these compounds contributes to the plant's recognized toxicity. doi.orgsemanticscholar.org
Gelsemium elegans
Native to Southern China and other parts of Southeast Asia, Gelsemium elegans (Gardner & Champ.) Benth. is another significant botanical source of this compound. nih.govnih.gov This highly toxic plant, often referred to as "heartbreak grass," contains a complex mixture of over 121 different alkaloids. nih.govfrontiersin.org this compound is one of the various indole alkaloids isolated from this species. nih.govfrontiersin.org Research has confirmed its presence, and the plant has been used in traditional Chinese medicine, despite its high toxicity. nih.gov
Mostuea brunonis
Mostuea brunonis Didr. is a plant species within the Gelsemiaceae family found in tropical regions. wikipedia.orgnaturalproducts.net Studies have confirmed the presence of several indole alkaloids in this plant. Specifically, this compound has been isolated from the roots of Mostuea brunonis. wikipedia.org The discovery of this compound in this genus underscores the chemotaxonomic link between Mostuea and Gelsemium. wikipedia.org
Biosynthetic Origin and Precursor Studies of this compound
The biosynthesis of this compound is a complex process rooted in the broader pathway of monoterpenoid indole alkaloid (MIA) production, a large and diverse family of over 3,000 natural products. mdpi.com
Overview of Monoterpenoid Indole Alkaloid Biosynthesis
The biosynthesis of virtually all MIAs begins with a crucial condensation reaction between two primary precursors: tryptamine (B22526) and secologanin (B1681713). researchgate.netresearchgate.net Tryptamine is an indole derivative formed from the decarboxylation of the amino acid tryptophan. wikipedia.org Secologanin, a secoiridoid monoterpene, is produced via the methylerythritol phosphate (B84403) (MEP) pathway and subsequent modifications starting from geraniol. mdpi.comresearchgate.net
The key step is the stereospecific condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine (B192452) synthase (STR), to form strictosidine. mdpi.comresearchgate.net This molecule serves as the universal precursor for the vast array of MIAs. researchgate.netbiorxiv.org From strictosidine, divergent pathways involving numerous enzymatic steps, including oxidations, reductions, cyclizations, and rearrangements, lead to the formation of different structural classes of alkaloids. researchgate.netnih.gov
Genetic and Enzymatic Aspects of this compound Biosynthesis
The specific enzymatic steps leading from the central precursor, strictosidine, to this compound are part of a complex network. The formation of the sarpagan-type scaffold, a key structural feature of alkaloids like this compound, is a critical part of the pathway.
Research has identified key enzymes involved in the early stages of MIA biosynthesis that are conserved in Gelsemium sempervirens. These include Tryptophan Decarboxylase (GsTDC), which produces tryptamine, and Strictosidine Synthase (GsSTR), which synthesizes strictosidine. researchgate.net These enzymes are predominantly expressed in the roots of the plant. researchgate.net
A pivotal enzyme family in the diversification of MIA scaffolds is the cytochrome P450 monooxygenases. nih.gov An enzyme known as sarpagan bridge enzyme (SBE), which belongs to the CYP71AY family, is responsible for the key cyclization that forms the sarpagan skeleton. nih.govuniprot.org In Gelsemium sempervirens, this enzyme is designated as CYP71AY5. nih.govuniprot.org It catalyzes the conversion of geissoschizine, a strictosidine-derived intermediate, into the sarpagan alkaloid polyneuridine (B1254981) aldehyde. uniprot.org Further enzymatic transformations from this intermediate lead to the formation of this compound. For instance, SBE can also aromatize tetrahydro-β-carboline alkaloids like ajmalicine (B1678821) into their corresponding β-carboline forms, such as serpentine, a process analogous to the final steps in this compound formation. uniprot.org
Table 1: Key Precursors and Enzymes in this compound Biosynthesis
| Component | Class/Type | Role in Pathway |
| Tryptophan | Amino Acid | Initial precursor for the indole moiety (tryptamine). wikipedia.org |
| Geraniol | Monoterpene | Initial precursor for the terpenoid moiety (secologanin). researchgate.net |
| Tryptamine | Indoleamine | Derived from tryptophan; condenses with secologanin. researchgate.net |
| Secologanin | Secoiridoid | Derived from geraniol; condenses with tryptamine. mdpi.comresearchgate.net |
| Strictosidine | Monoterpenoid Indole Alkaloid | Universal precursor formed from tryptamine and secologanin. researchgate.netbiorxiv.org |
| Geissoschizine | Monoterpenoid Indole Alkaloid | Intermediate derived from strictosidine. uniprot.org |
| Tryptophan Decarboxylase (TDC) | Enzyme (Lyase) | Catalyzes the conversion of tryptophan to tryptamine. researchgate.net |
| Strictosidine Synthase (STR) | Enzyme (Lyase) | Catalyzes the condensation of tryptamine and secologanin to form strictosidine. mdpi.comresearchgate.net |
| Sarpagan Bridge Enzyme (CYP71AY5) | Enzyme (Cytochrome P450) | Catalyzes the cyclization of geissoschizine to form the sarpagan scaffold. nih.govuniprot.org |
Extraction and Isolation Methodologies from Natural Sources
Solvent Extraction Techniques
The initial step in isolating this compound is the extraction of crude alkaloids from the dried and powdered plant material, typically the roots and rhizomes of Gelsemium species. This process utilizes various organic solvents and methodologies to efficiently remove the target compounds from the complex plant matrix.
Commonly employed methods include maceration, Soxhlet extraction, and reflux extraction. nih.gov The choice of solvent is critical and is based on the polarity of the target alkaloids. Solvents such as methanol (B129727), ethanol, dichloromethane (B109758), and chloroform (B151607) are frequently used. ontosight.aigoogle.comnih.gov For instance, one method involves the exhaustive extraction of powdered plant material with dichloromethane in a Soxhlet apparatus. nih.gov Another approach uses reflux extraction with 85% methanol. google.com
Often, an acid-base extraction is performed on the crude extract to enrich the alkaloid fraction. nih.govmdpi.com The crude extract is dissolved and acidified, causing the alkaloids to form salts and dissolve in the aqueous phase. This solution is then washed with a non-polar solvent to remove neutral and acidic impurities. Subsequently, the aqueous phase is made alkaline, converting the alkaloid salts back to their free base form, which can then be extracted into an organic solvent like chloroform or dichloromethane. cdnsciencepub.commdpi.com
Table 2: Examples of Solvent Extraction Techniques for Alkaloids from Gelsemium spp.
| Plant Source | Extraction Method | Solvent(s) | Key Steps | Reference |
| Gelsemium sempervirens roots | Soxhlet Extraction | Dichloromethane (DCM) | Exhaustive extraction for 36 hours. The crude DCM extract is then subjected to an acid-base extraction to yield an alkaloid-enriched fraction. | nih.gov |
| Gelsemium elegans roots, stems, leaves | Reflux Extraction | 85% Methanol, Ethyl Acetate (B1210297), Chloroform | Powdered material is soaked in a potassium carbonate solution, dried, then extracted with 85% methanol under reflux. The resulting concentrate undergoes liquid-liquid extraction with ethyl acetate and then chloroform after pH adjustments. | google.com |
| Gelsemium sempervirens roots | Percolation / Acid-Base Extraction | Methanol, Chloroform, Acetic Acid | A tarry residue from a methanol percolate is obtained. The alkaloids are then extracted from this residue into an acidic solution and subsequently recovered by making the solution alkaline and extracting with chloroform. | cdnsciencepub.com |
| Gelsemium elegans | Ultrasonic Bath | 80% Ethanol | Fresh tissues are homogenized and extracted twice using an ultrasonic bath at 60 °C for 30 minutes. | frontiersin.org |
Chromatographic Purification Strategies
Following crude extraction and alkaloid enrichment, chromatographic techniques are essential for the separation and purification of this compound from the mixture of other alkaloids. nih.gov A combination of different chromatographic methods is often employed to achieve high purity.
Column Chromatography (CC) is a fundamental technique used for the initial fractionation of the alkaloid mixture. nih.govbiotech-asia.org Stationary phases like silica (B1680970) gel or alumina (B75360) are commonly used, with a mobile phase consisting of a gradient of solvents with increasing polarity. cdnsciencepub.comnih.gov
High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective and efficient method for separating alkaloids from Gelsemium. nih.govtiprpress.comglobalresearchonline.net HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of the sample and allowing for high recovery. nih.govmdpi.com A two-phase solvent system is carefully selected to achieve optimal separation. For example, a system composed of n-hexane-ethyl acetate-ethanol-triethylamine-H₂O has been successfully used to separate multiple alkaloids from G. elegans, including this compound. tiprpress.com
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is frequently used as a final polishing step to obtain highly pure this compound. nih.govnih.gov Fractions obtained from HSCCC or column chromatography are further purified using prep-HPLC, often with a C18 column and a mobile phase consisting of a mixture like acetonitrile (B52724) and water with additives to improve peak shape and resolution. frontiersin.orgnih.gov The combination of HSCCC and prep-HPLC has been shown to be a particularly powerful strategy for the efficient isolation of this compound and other related alkaloids. nih.gov In some cases, complex offline three-dimensional HPLC (3D-HPLC) methods have been developed for the systematic purification of a large number of alkaloids from Gelsemium elegans. nih.gov
Table 3: Chromatographic Strategies for the Purification of this compound
| Technique | Stationary Phase / Solvent System | Purpose | Outcome | Reference |
| HSCCC followed by Prep-HPLC | HSCCC: 1% triethylamine (B128534) aqueous solution/n-hexane/ethyl acetate/ethanol (4:2:3:2 v/v) | Isolation from crude extract | Isolation of seven pure compounds, including this compound with 98.9% purity. | nih.gov |
| Offline 3D-HPLC | Multiple columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., acetonitrile, methanol, different pH buffers) | Systematic purification of alkaloids | Isolation of 24 indole alkaloids, including new compounds, from G. elegans. | nih.gov |
| Column Chromatography | Silica Gel | Fractionation | Separation of benzoylated derivatives of secondary and tertiary alkaloids. | cdnsciencepub.com |
| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partition (no solid support) | Isolation from alkaloid-enriched fraction | A three-step liquid-liquid partition process, including CPC, yielded the target compound. | nih.gov |
Synthetic Methodologies for Sempervirine and Analogues
Early Total Synthesis Approaches to Sempervirine
Woodward's Pioneering Work and Canonical Form Proposal
The seminal work on this compound's structure and synthesis was conducted by R.B. Woodward. In 1949, Woodward and W. M. McLamore reported the synthesis of this compound methochloride. acs.org This pioneering effort was instrumental in confirming the structural architecture of the molecule. A key contribution from Woodward's group was the proposal of the canonical forms of this compound, which provided crucial insights into its electronic distribution and reactivity. nih.gov
Syntheses by Swan, Westphal, Potts, and Gribble
Following Woodward's initial breakthrough, several other research groups contributed elegant and notable total syntheses of this compound. These approaches further expanded the repertoire of synthetic strategies for constructing the intricate pentacyclic framework.
Among the notable early syntheses are those developed by Swan, Westphal, Potts, and Gribble. nih.gov Each of these synthetic routes, while ultimately converging on the same target molecule, employed distinct chemical transformations and strategic bond formations. These early efforts were characterized by multi-step sequences that often involved classical reactions for the construction of the heterocyclic core. While specific details of each route vary, they collectively represent a significant body of work in the field of alkaloid synthesis and have been foundational for the development of more efficient modern methods.
Modern Total Synthesis Strategies
Contemporary approaches to the synthesis of this compound and its analogs have leveraged the power of modern synthetic methodologies, leading to more efficient and versatile routes. These strategies often employ metal-catalyzed cross-coupling reactions and other advanced techniques to construct the complex molecular architecture with greater precision and in higher yields.
Palladium-Catalyzed Reaction Routes (Sonogashira, Larock)
A prominent modern strategy for the synthesis of this compound and its analogs involves a sequence of Palladium-catalyzed reactions, specifically the Sonogashira coupling and the Larock indole (B1671886) synthesis. This approach has proven to be highly effective for the construction of the core structure and allows for the facile introduction of various substituents, enabling the generation of diverse analog libraries for structure-activity relationship (SAR) studies.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. This reaction is instrumental in creating a key precursor for the subsequent cyclization step. The Larock indole synthesis is a powerful method for constructing the indole ring system via a palladium-catalyzed annulation of an ortho-haloaniline with an alkyne.
A representative synthetic route utilizing these reactions is outlined below:
| Step | Reaction | Key Reagents/Catalysts | Product | Yield (%) |
| 1 | Sonogashira Coupling | Pd(OAc)₂, PPh₃, CuI, Et₃N | Aryl-alkyne intermediate | High |
| 2 | Larock Indole Synthesis | Pd(OAc)₂, PPh₃, K₂CO₃ | Tetracyclic indole intermediate | Good |
| 3 | Intramolecular Cyclization | Acid or Lewis Acid | Dihydrosanguinarine precursor | Good |
| 4 | Oxidation | Oxidizing agent (e.g., DDQ) | This compound or analog | High |
This palladium-catalyzed strategy offers significant advantages in terms of efficiency and modularity, allowing for the synthesis of a wide range of this compound analogs with diverse substitution patterns.
Microwave-Assisted Westphal Condensation
Another innovative approach to the synthesis of this compound involves a microwave-assisted Westphal condensation. The Westphal condensation is a classical method for the synthesis of quinolizinium (B1208727) salts. The application of microwave irradiation significantly accelerates this reaction, leading to a more efficient and rapid synthesis.
Inverse Electron Demand Diels-Alder Reactions
The inverse electron demand Diels-Alder (IEDDA) reaction has also been employed as a powerful tool in the synthesis of this compound analogs. This type of cycloaddition reaction involves an electron-rich dienophile and an electron-poor diene, which is the reverse of the electronic requirements of a normal Diels-Alder reaction.
In the context of this compound synthesis, the IEDDA reaction can be used to construct the pyridinium (B92312) ring system. For instance, a reaction between a 1,2,4-triazine (B1199460) and a suitable enamine can lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be further elaborated to the final this compound framework. This strategy offers a unique and efficient pathway to access the core structure of these complex alkaloids.
Fischer Indole Synthesis in this compound Construction
The Fischer indole synthesis, a foundational reaction in organic chemistry discovered in 1883, provides a method for constructing the indole nucleus from a phenylhydrazone precursor under acidic conditions. rsc.orgwikipedia.org This reaction has been applied to the synthesis of this compound analogues.
Regioselective Reduction and Cyclization Strategies
Modern synthetic routes to this compound have employed sophisticated strategies to control regioselectivity during key reduction and cyclization steps, leading to improved efficiency. nih.gov
This synthesis also features a highly regioselective Larock indole synthesis followed by a triflate-promoted cyclization. nih.gov The Larock cyclization, a palladium-catalyzed annulation, demonstrates high control over the formation of the indole structure. This is followed by a cyclization step to construct the C-ring, ultimately leading to the pentacyclic core of this compound. nih.gov Such regioselective control is crucial for minimizing the formation of unwanted isomers and maximizing the yield of the target molecule.
Synthesis of this compound Derivatives and Analogues
The interest in this compound as a potential antitumor agent, owing to its activity as a topoisomerase I inhibitor and DNA intercalator, has motivated the synthesis of various derivatives and analogues to explore structure-activity relationships (SAR). nih.govresearchgate.net
Design Principles for Structural Modification
The design of this compound analogues is guided by the principle of modifying the peripheral rings of the pentacyclic scaffold while retaining the core structure believed to be essential for biological activity. A versatile synthetic approach utilizing Sonogashira and Larock palladium-catalyzed reactions allows for systematic structural modifications. nih.govnih.gov
Key design principles include:
A- and C-Ring Modification : Substituents can be introduced on these rings to probe their influence on cytotoxicity and other biological properties.
E-Ring Modification : The size of the E-ring has been altered, replacing the natural six-membered ring with fused cyclopentyl, cycloheptyl, and cyclooctyl rings. nih.gov
D-Ring Modification : The use of C1- or C4-substituted isoquinoline (B145761) precursors could provide access to D-ring analogues. nih.gov
B-Ring Modification : The nitrogen atom in the B-ring presents a site for modification, such as N-alkylation, which can be performed on an intermediate or the final product. nih.gov
This systematic approach enables a comprehensive exploration of the chemical space around the this compound scaffold, facilitating the identification of analogues with improved therapeutic properties. nih.gov
Preparation of Functionalized this compound Derivatives
Following the outlined design principles, a number of functionalized this compound derivatives have been prepared. These efforts have yielded compounds with substitutions on the aromatic rings and alterations to the aliphatic E-ring, leading to the discovery of analogues with potent cytotoxicity. nih.gov For instance, 10-fluorothis compound has been identified as a highly potent cytotoxic member of this compound family. nih.govnih.gov
| Derivative/Analogue | Description of Modification | Synthetic Route Features | Reported Yield | Reference |
|---|---|---|---|---|
| 10-Fluorothis compound | Fluorine substituent at the C10 position. | Sonogashira and Larock reactions. | Not specified in provided text. | nih.govnih.gov |
| C10 Methoxy Analogues | Methoxy group at C10; E-ring varied (5, 6, 7, or 8-membered). | Fischer indole synthesis and Gribble's method for C-ring construction. | 2-10% overall | nih.gov |
| C11 Methoxy Analogue | Methoxy group at the C11 position. | Microwave-assisted Westphal's method. | 32% | nih.gov |
| E-Ring Modified Analogues | E-ring replaced by fused cyclopentyl, cycloheptyl, and cyclooctyl rings. | Inverse electron demand Diels-Alder reaction. | ~4% overall (6 steps) | nih.gov |
| Indole N-methyl Derivative | Methyl group on the indole nitrogen. | Synthesized by Woodward. | Not specified in provided text. | nih.gov |
| Dihydrothis compound Analogue | Seven-membered E-ring analogue. | 3-step synthesis from a triflate intermediate. | 60% | nih.gov |
Multi-Step Synthetic Sequences for Complex Analogues
Examples of such sequences include:
Structural Modifications and Structure Activity Relationship Sar Studies of Sempervirine
Elucidation of Key Structural Motifs for Biological Activity
Structure-activity relationship (SAR) studies have been instrumental in identifying the essential structural features of the sempervirine scaffold required for its biological effects. A key finding is the necessity of an extended planar, aromatic system for cytotoxic activity. nih.gov Analogues where the central C-ring is nonaromatic were found to be inactive at concentrations up to 10 μM, highlighting the importance of this planarity for interacting with biological targets. nih.gov
Impact of Ring System Modifications on Preclinical Activities
Modifications to the ring system of this compound have provided significant insights into its SAR.
Targeted substitutions at specific positions on the this compound scaffold have yielded some of the most potent analogues to date. The introduction of a fluorine atom at the C10 position resulted in 10-fluorothis compound, a compound that has demonstrated the highest cytotoxic potency within the this compound family. nih.govnih.gov This analogue exhibited a 2.3 to 3.4-fold enhancement in potency compared to the parent compound, this compound. nih.gov This suggests that electronic modifications at this position can significantly influence the compound's biological activity.
Modifications involving the nitrogen atoms have also been explored. For instance, sempervirinoxide, an N1-oxide derivative, and seco-semperviroic acid, where the E-ring is opened, represent significant structural departures from the parent molecule. tandfonline.com These types of modifications can alter the charge distribution and hydrogen bonding capabilities of the molecule, which in turn can affect its interaction with biological targets.
Correlation between Molecular Structure and Preclinical Pharmacological Profiles
The preclinical pharmacological profile of this compound and its analogues is intrinsically linked to their molecular structure. The planar aromatic system is a prerequisite for its anticancer effects, which are mediated through multiple mechanisms including the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of signaling pathways like Wnt/β-catenin and Akt/mTOR. nih.govnih.govresearchgate.net
The antitumor activity of this compound has been demonstrated in various cancer cell lines, including hepatocellular carcinoma, glioma, and ovarian cancer. nih.govnih.gov Its ability to inhibit cancer cell proliferation and invasion is a key aspect of its pharmacological profile. nih.govmdpi.com For example, this compound has been shown to inhibit the proliferation of ovarian cancer cells in a dose-dependent manner and suppress their invasion and metastasis. nih.gov
Molecular docking studies have been employed to understand the interaction of this compound with its potential biological targets. These computational analyses help in correlating the structural features of the molecule with its binding affinity to proteins involved in cancer progression, such as AKT1, MMP2, and MMP13. nih.govmdpi.com
Development of Novel this compound Analogues for Targeted Research
The insights gained from SAR studies have fueled the development of novel this compound analogues for more targeted research applications. The synthesis of a diverse library of analogues allows for a systematic investigation of how different structural modifications impact specific biological activities. nih.gov This approach is crucial for identifying lead compounds with improved potency and selectivity. mdpi.comresearchgate.net
The development of synthetic routes that allow for the modification of all five rings of the this compound scaffold, such as those utilizing Larock and Sonogashira palladium-catalyzed reactions, has been a significant advancement. nih.gov This versatility enables the creation of a wide range of structural diversity for comprehensive SAR studies. nih.gov
The ultimate goal of developing these novel analogues is to identify candidates with enhanced therapeutic potential and to further elucidate the molecular mechanisms underlying the biological effects of the this compound class of compounds. nih.govmdpi.com This includes designing molecules with improved pharmacokinetic properties suitable for in vivo studies. nih.govmdpi.com
Preclinical Pharmacological Activities of Sempervirine
Antiproliferative and Apoptotic Effects in Cell Culture Models
Sempervirine exhibits a marked ability to hinder the growth and induce programmed cell death in various cancer cell lines. frontiersin.orgnih.govnih.gov Its mechanisms of action are multifaceted, involving the modulation of key cellular processes that govern cell division and survival.
Inhibition of Cancer Cell Line Proliferation (in vitro)
This compound has been shown to effectively inhibit the proliferation of a range of cancer cells in a dose- and time-dependent manner. nih.govnih.gov For instance, in human ovarian cancer cells (SKOV3), this compound significantly reduced cell viability at various concentrations when observed at 6, 12, and 24-hour intervals. nih.gov Similarly, in glioma cell lines (U251 and U87), this compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values (the concentration required to inhibit the growth of 50% of cells) at 48 hours determined to be approximately 4.981 ± 0.23 µM for U251 cells and 4.709 ± 0.095 µM for U87 cells. nih.gov
The antiproliferative effects of this compound have also been observed in other cancer types, including hepatocellular carcinoma, where it has been shown to suppress cell growth. frontiersin.orgnih.govscite.ai Studies have also noted its cytotoxic effects against human breast cancer (MDA-MB-231), cervical cancer (HeLa), and lymphoma (Raji) cells. nih.gov
Table 1: Inhibition of Cancer Cell Line Proliferation by this compound (in vitro)
| Cell Line | Cancer Type | Key Findings |
| SKOV3 | Ovarian Cancer | Significant dose- and time-dependent reduction in cell proliferation. nih.gov |
| U251 | Glioma | Dose-dependent inhibition with an IC50 of ~4.981 µM at 48 hours. nih.gov |
| U87 | Glioma | Dose-dependent inhibition with an IC50 of ~4.709 µM at 48 hours. nih.gov |
| HepG2 | Hepatocellular Carcinoma | Inhibition of proliferation. frontiersin.orgnih.gov |
| MDA-MB-231 | Breast Cancer | Cytotoxic effects observed. nih.gov |
| HeLa | Cervical Cancer | Cytotoxic effects observed. nih.gov |
| Raji | Lymphoma | Cytotoxic effects observed. nih.gov |
Induction of Apoptosis in Various Cancer Cells (in vitro)
A key mechanism behind this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death. In human hepatocellular carcinoma (HCC) cells, this compound has been demonstrated to trigger apoptosis. frontiersin.orgnih.govnih.gov This is often accompanied by characteristic morphological changes, such as the formation of pyknotic nuclei, which are condensed and intensely stained. plos.org
In glioma cells (U251 and U87), this compound treatment led to an increase in the rate of apoptosis. nih.govresearchgate.net Mechanistic studies in these cells revealed that this compound treatment resulted in the cleavage of caspase-3, a key executioner protein in the apoptotic pathway. nih.gov Furthermore, it has been shown to modulate the expression of other apoptosis-related proteins, such as Bax and Bcl-2. researchgate.net The induction of apoptosis by this compound appears to be a crucial component of its tumor-suppressive effects. frontiersin.orgnih.govresearchgate.net
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines (in vitro)
| Cell Line | Cancer Type | Key Findings |
| HepG2 | Hepatocellular Carcinoma | Induces apoptosis and morphological nuclear changes. frontiersin.orgnih.govresearchgate.net |
| U251 | Glioma | Triggers apoptosis and cleavage of caspase-3. nih.govresearchgate.net |
| U87 | Glioma | Induces apoptosis. nih.govresearchgate.net |
| MCF10CA1a | Breast Cancer | Increased pre-apoptotic cell population observed. plos.org |
| T47D | Breast Cancer | Increased pre-apoptotic cell population observed. plos.org |
| BT-20 | Breast Cancer | Increased pre-apoptotic cell population observed. plos.org |
Cell Cycle Arrest Induction (G1, G2/M phases)
This compound has been found to interfere with the normal progression of the cell cycle, a tightly regulated process that ensures accurate cell division. wikipedia.orgbiocompare.comnih.gov Specifically, it has been shown to induce cell cycle arrest at the G1 and G2/M checkpoints in different cancer cell lines. frontiersin.orgnih.govplos.orgresearchgate.net
In human hepatocellular carcinoma (HepG2) cells, this compound treatment caused an arrest in the G1 phase of the cell cycle. frontiersin.orgresearchgate.net This was associated with the downregulation of key G1 phase proteins, including cyclin D1, cyclin B1, and CDK2, and the upregulation of the tumor suppressor protein p53. frontiersin.orgnih.govscite.ai
In contrast, studies on glioma cells (U251 and U87) have shown that this compound induces cell cycle arrest at the G2/M phase. nih.govresearchgate.net This arrest was accompanied by a decrease in the expression of proteins that regulate the G2/M transition, such as CDK1 and Cyclin B1. nih.govresearchgate.net The ability of this compound to halt the cell cycle at these critical checkpoints prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. jmb.or.krfrontiersin.orgkhanacademy.org
Table 3: Cell Cycle Arrest Induced by this compound
| Cell Line | Cancer Type | Phase of Arrest | Associated Molecular Changes |
| HepG2 | Hepatocellular Carcinoma | G1 Phase | Downregulation of cyclin D1, cyclin B1, CDK2; Upregulation of p53. frontiersin.orgnih.govresearchgate.net |
| U251 | Glioma | G2/M Phase | Downregulation of CDK1 and Cyclin B1. nih.govresearchgate.net |
| U87 | Glioma | G2/M Phase | Downregulation of CDK1 and Cyclin B1. nih.govresearchgate.net |
| MCF7 | Breast Cancer | G0/G1 Phase | Downregulation of cyclin D1. plos.org |
| T47D | Breast Cancer | G0/G1 Phase | Downregulation of cyclin D1. plos.org |
| MCF10CA1a | Breast Cancer | G0/G1 Phase | Downregulation of cyclin D1. plos.org |
| BT-20 | Breast Cancer | G0/G1 Phase | Downregulation of cyclin D1. plos.org |
Inhibition of Colony Formation
The ability of cancer cells to form colonies is a key indicator of their tumorigenic potential. This compound has demonstrated a significant, dose-dependent inhibitory effect on the colony-forming ability of various cancer cell lines. nih.govnih.gov
In a study using SKOV3 ovarian cancer cells, treatment with this compound at concentrations of 2.5 µM, 5 µM, and 10 µM resulted in colony formation rates of 82.83 ± 3.54, 47.31 ± 1.84, and 35.29 ± 2.31, respectively, compared to the control group. nih.govresearchgate.net Similarly, in glioma cell lines U251 and U87, this compound significantly inhibited colony formation in a dose-dependent manner when treated with concentrations of 1, 4, and 8 µM for 48 hours. nih.gov This inhibition of colony formation further underscores the antiproliferative efficacy of this compound. archivesofmedicalscience.com
Table 4: Inhibition of Colony Formation by this compound
| Cell Line | Cancer Type | Concentration | Key Findings |
| SKOV3 | Ovarian Cancer | 2.5 µM, 5 µM, 10 µM | Dose-dependent inhibition of colony formation. nih.govresearchgate.net |
| U251 | Glioma | 1 µM, 4 µM, 8 µM | Dose-dependent inhibition of colony formation. nih.gov |
| U87 | Glioma | 1 µM, 4 µM, 8 µM | Dose-dependent inhibition of colony formation. nih.gov |
Anti-Invasion and Anti-Metastasis Properties (in vitro and in vivo preclinical)
The spread of cancer cells from the primary tumor to distant sites, a process known as metastasis, is a major cause of cancer-related mortality. phcogj.com Preclinical studies have revealed that this compound possesses potent anti-invasion and anti-metastasis properties. nih.govresearchgate.netnih.govmdpi.com
Suppression of Cancer Cell Invasion
This compound has been shown to significantly suppress the invasive capacity of cancer cells in vitro. nih.govresearchgate.netnih.gov In transwell invasion assays using SKOV3 ovarian cancer cells, this compound demonstrated a dose-dependent inhibition of cell invasion. nih.gov At concentrations of 1µM and 10µM, it almost completely abolished the invasion of these cells. nih.gov
Furthermore, studies on glioblastoma (GBM) cells have indicated that this compound can significantly reduce the rate of invasion, migration, and adhesion, even at concentrations below its IC50 value. mdpi.comsemanticscholar.orgresearchgate.net This suggests that this compound can inhibit the invasive potential of cancer cells without necessarily causing immediate cell death. The mechanism behind this anti-invasive effect is thought to involve the regulation of signaling pathways, such as the AKT pathway, and the modulation of matrix metalloproteinases (MMPs) like MMP2 and MMP13, which are crucial for breaking down the extracellular matrix and facilitating cell invasion. mdpi.comsemanticscholar.org
In vivo studies using an orthotopic ovarian cancer mouse model further corroborated these findings, showing that this compound dramatically inhibited tumor growth and induced pathological changes in tumor tissues. nih.govresearchgate.netnih.gov
Table 5: Suppression of Cancer Cell Invasion by this compound
| Model | Cancer Type | Key Findings |
| SKOV3 cells (in vitro) | Ovarian Cancer | Dose-dependent inhibition of invasion; nearly abolished at 1µM and 10µM. nih.gov |
| Glioblastoma cells (in vitro) | Glioblastoma | Significant reduction in invasion, migration, and adhesion. mdpi.comsemanticscholar.org |
| Orthotopic mouse model (in vivo) | Ovarian Cancer | Dramatic inhibition of tumor growth. nih.govresearchgate.netnih.gov |
Reduction of Cancer Cell Migration and Adhesion
This compound has demonstrated the ability to impede the migration and adhesion of cancer cells, critical processes in tumor invasion and metastasis. nih.govchinjmap.com In studies involving human ovarian cancer cells (SKOV3), this compound significantly suppressed both invasion and metastasis. nih.gov Similarly, in nasopharyngeal carcinoma cells (HK-1), this compound effectively inhibited cell migration, invasion, and adhesion. chinjmap.com These actions are crucial as cancer metastasis is a multi-step process involving the detachment of cancer cells from the primary tumor, their migration and invasion into surrounding tissues and circulation, and finally, their proliferation at distant sites. nih.gov The ability of this compound to interfere with these initial steps highlights its potential as an anti-metastatic agent.
Table 1: Effect of this compound on Cancer Cell Migration and Adhesion
| Cell Line | Cancer Type | Effect | Reference |
| SKOV3 | Ovarian Cancer | Suppressed invasion and metastasis | nih.gov |
| HK-1 | Nasopharyngeal Carcinoma | Inhibited migration, invasion, and adhesion | chinjmap.com |
Efficacy in Preclinical Animal Models
Inhibition of Tumor Growth in Xenograft Mouse Models
The antitumor efficacy of this compound has been validated in several preclinical xenograft mouse models. nih.govnih.gov Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the effectiveness of potential anticancer drugs. altogenlabs.commeliordiscovery.com
In an orthotopic ovarian cancer mouse model using SKOV3 cells, this compound dramatically inhibited tumor growth. nih.govresearchgate.net Its efficacy was also demonstrated in both subcutaneous and orthotopic ovarian cancer xenograft models, where it suppressed tumor growth by inhibiting cell proliferation and inducing apoptosis. nih.gov Furthermore, studies on human glioma cells (U251 and U87) have shown that this compound can significantly inhibit their growth both in vitro and in vivo. nih.govresearchgate.net These findings across different cancer types underscore the potential of this compound as a broad-spectrum anticancer agent. nih.govnih.gov
Table 2: this compound's Efficacy in Xenograft Mouse Models
| Cancer Type | Cell Line | Mouse Model Type | Outcome | Reference |
| Ovarian Cancer | SKOV3 | Orthotopic | Dramatically inhibited tumor growth | nih.govresearchgate.net |
| Ovarian Cancer | Not specified | Subcutaneous & Orthotopic | Suppressed tumor growth | nih.gov |
| Glioma | U251 & U87 | Not specified | Significantly inhibited tumor growth | nih.govresearchgate.net |
Induction of Pathological Changes in Tumor Tissues (in vivo)
Beyond inhibiting tumor growth, this compound induces significant pathological and ultrastructural changes within tumor tissues in animal models. nih.govresearchgate.net In an orthotopic ovarian cancer mouse model, tumor tissues from this compound-treated mice showed poor development of the tumor mucosa and collagen deposition. nih.govresearchgate.net
Ultrastructural analysis using transmission electron microscopy revealed severe damage to tumor cell structures. nih.gov These changes included shrunken nuclei with condensed chromatin, swollen mitochondria, a disrupted endoplasmic reticulum, increased cytoplasmic vacuoles, and blurred cell boundaries. nih.gov These alterations were comparable to those induced by the standard chemotherapy drug 5-fluorouracil (B62378) (5-Fu), indicating a potent cytotoxic effect on cancer cells in vivo. nih.govresearchgate.net
Other Reported Preclinical Biological Activities
Antimicrobial Properties
This compound is a quinolizinium (B1208727) alkaloid that has been reported to possess antimicrobial properties. ontosight.airesearchgate.net Research has indicated its activity against various microorganisms, suggesting its potential as a lead compound for the development of new antimicrobial drugs. ontosight.ai While much of the research on the antimicrobial effects of plants containing this compound, such as Cupressus sempervirens, has focused on the essential oils, which contain a variety of compounds like α-pinene and 3-carene, the alkaloids also contribute to the plant's biological activity. impactfactor.orgekb.eg Studies on the extracts of such plants have shown inhibitory effects against a range of both Gram-positive and Gram-negative bacteria. impactfactor.orgnih.gov
Antifungal Properties
In addition to its antibacterial activity, this compound and the plants it is derived from have shown antifungal properties. ontosight.aimedchemexpress.com The essential oil of Cupressus sempervirens, for instance, has demonstrated moderate antifungal activity against various fungi. nih.gov Extracts from this plant have been shown to be effective against fungal species such as Candida albicans and Aspergillus species. ekb.egncsu.edu The antifungal activity is often attributed to the complex mixture of compounds present in the plant extracts, including various terpenes and alkaloids like this compound. ekb.egncsu.edu
Mechanisms of Action of Sempervirine in Preclinical Models
Interaction with DNA and Associated Enzymes
Sempervirine's planar structure facilitates its interaction with cellular DNA, a characteristic that underpins some of its biological activities. nih.govresearchgate.net This interaction occurs through direct binding and through the modulation of enzymes critical for maintaining DNA topology.
DNA Intercalation
Preclinical studies have demonstrated that this compound has the ability to intercalate with DNA. researchgate.netukscip.com DNA intercalators are molecules that can insert themselves between the stacked base pairs of the DNA double helix. patsnap.com This insertion is facilitated by the planar, aromatic structure of the intercalating agent, which allows it to fit into the space between the DNA bases. patsnap.com The process disrupts the normal helical structure of DNA, causing it to unwind and elongate, which can interfere with cellular processes like replication and transcription. patsnap.com this compound's activity as a DNA-binding agent has been noted in several studies, highlighting this as one of its core mechanisms. researchgate.netnih.gov
Topoisomerase I Inhibition
In addition to direct DNA binding, this compound is known to inhibit the activity of human DNA Topoisomerase I (Top I). researchgate.netukscip.comnih.gov Topoisomerase enzymes are crucial for resolving topological problems in DNA that arise during processes such as replication, transcription, and chromosome condensation. wikipedia.org Topoisomerase I inhibitors block the action of this enzyme, preventing it from re-ligating the single-strand breaks it creates to relax DNA supercoiling. wikipedia.org This leads to an accumulation of DNA damage, which can trigger programmed cell death. wikipedia.orgnumberanalytics.com The inhibition of Topoisomerase I is considered a potential mechanism for restricting viral replication and is a target for various therapeutic agents. researchgate.netnumberanalytics.com
Regulation of RNA Polymerase I Transcription
A significant focus of preclinical research on this compound has been its impact on the nucleolus, the primary site of ribosome biogenesis. This compound disrupts this fundamental process by targeting the RNA polymerase I (Pol I) transcription machinery. researchgate.netnih.gov
Inhibition of rRNA Synthesis
This compound has been identified as a novel inhibitor of ribosomal RNA (rRNA) synthesis. researchgate.netnih.gov The transcription of ribosomal DNA (rDNA) by RNA Polymerase I is the rate-limiting step in the production of ribosomes. nih.gov Research shows that this compound treatment leads to a reduction in the precursor-specific regions of 47S rRNA. nih.gov This inhibition of rRNA synthesis is a key event that leads to what is known as nucleolar or ribosomal stress. nih.govnih.gov Notably, this compound appears to achieve this without causing direct DNA damage. researchgate.netnih.gov The compound has been observed to enter the nucleus and accumulate within the nucleolus, where it preferentially binds to rRNA. researchgate.netnih.govresearchgate.net
Nucleolar Remodeling and Stress Induction
The inhibition of rRNA synthesis and the degradation of RPA194 culminate in significant changes within the nucleolus. This compound treatment has been shown to induce nucleolar remodeling and trigger a nucleolar stress response. researchgate.netnih.govresearchgate.net Nucleolar stress is a cellular surveillance pathway activated by defects in ribosome biogenesis. mdpi.com In preclinical models, this compound-induced nucleolar stress leads to the disassembly of the nucleolus. researchgate.net This stress response can, in turn, activate pathways that lead to cell cycle arrest and cell death. researchgate.netnih.gov
Interactive Data Table: Summary of Preclinical Findings on this compound's Mechanisms of Action
| Mechanism | Key Finding | Affected Component/Process | Outcome | References |
| DNA Intercalation | Inserts between DNA base pairs. | DNA double helix structure. | Unwinding and elongation of DNA, potential disruption of replication/transcription. | researchgate.net, ukscip.com, patsnap.com |
| Topoisomerase I Inhibition | Blocks enzyme activity. | Human DNA Topoisomerase I. | Accumulation of single-strand DNA breaks, induction of apoptosis. | researchgate.net, nih.gov, wikipedia.org |
| Inhibition of rRNA Synthesis | Binds to nucleolar rRNA and blocks its production. | RNA Polymerase I transcription. | Reduction of 47S rRNA precursor, leading to ribosomal stress. | researchgate.net, nih.gov, nih.gov |
| Modulation of RPA194 Stability | Reduces protein stability. | RPA194 (catalytic subunit of RNA Pol I). | Proteasome-mediated degradation of RPA194. | researchgate.net, nih.gov, researchgate.net |
| Nucleolar Remodeling | Induces structural changes and stress. | Nucleolus. | Nucleolar disassembly, activation of cell cycle arrest and cell death pathways. | researchgate.net, nih.gov, researchgate.net |
Pathways Modulating Cell Proliferation and Apoptosis
This compound exerts its effects on cancer cells by interfering with several critical intracellular signaling cascades. These pathways are often dysregulated in cancer, leading to uncontrolled growth and resistance to cell death.
The Wnt/β-catenin signaling pathway is a crucial regulator of cell development and is frequently hyperactivated in cancers like hepatocellular carcinoma (HCC). frontiersin.org In its active state, β-catenin accumulates in the nucleus and activates target genes such as survivin, cyclin D1, and c-Myc, promoting tumor progression. frontiersin.org
Research in human hepatocellular carcinoma cell lines has shown that this compound can significantly inhibit the Wnt/β-catenin pathway. frontiersin.org It achieves this by reducing the nuclear accumulation of β-catenin, thereby suppressing its transcriptional activity. frontiersin.org This leads to a decrease in the expression of Wnt target genes, which contributes to the induction of apoptosis and the inhibition of cell proliferation. frontiersin.org Studies have demonstrated that this compound's ability to inactivate the Wnt/β-catenin pathway is a key mechanism behind its anti-HCC effects. nih.gov
Table 1: Effect of this compound on Wnt/β-catenin Pathway Components in HepG2 Cells
| Treatment | Target Protein | Observed Effect | Reference |
|---|---|---|---|
| This compound | Nuclear β-catenin | Significant decrease in aggregation | frontiersin.org |
| This compound | Cyclin D1 | Downregulation | frontiersin.org |
| This compound | c-Myc | Downregulation | frontiersin.org |
| This compound | Survivin | Downregulation | frontiersin.org |
The Akt/mTOR pathway is a central signaling node that controls cell growth, proliferation, and survival. Its overactivation is common in many cancers, including glioma. frontiersin.org this compound has been identified as a potent inhibitor of this pathway. frontiersin.orgnih.gov
In glioma cells, treatment with this compound leads to a significant reduction in the phosphorylation levels of both Akt and mTOR. frontiersin.orgnih.gov This blockade of the Akt/mTOR pathway triggers two distinct forms of cell death: apoptosis (programmed cell death) and autophagy (a cellular self-degradation process). frontiersin.orgnih.gov The inhibition of mTOR phosphorylation is a key event that promotes both of these processes in this compound-treated glioma cells. frontiersin.org The compound effectively acts as a dual inhibitor of AKT and mTOR, leading to cell cycle arrest in the G2/M phase, followed by apoptosis and autophagic cell death. frontiersin.orgnih.gov
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. This compound has demonstrated the ability to induce cell death through mechanisms that are both dependent on and independent of p53 status, broadening its potential applicability across different tumor types. nih.govresearchgate.nettorvergata.it
In testicular germ cell tumors (TGCTs), this compound affects the growth of p53-wildtype (wt) cells and is also active in p53-mutated and p53-null cells. nih.govtorvergata.itresearchgate.net This suggests it can trigger cell death pathways regardless of the functional status of p53. nih.gov The primary mechanism in these cells involves the induction of nucleolar stress. nih.govresearchgate.net this compound accumulates in the nucleolus, binds to ribosomal RNA (rRNA), and reduces the stability of RPA194, the catalytic subunit of RNA polymerase I. nih.govresearchgate.net This inhibition of rRNA synthesis leads to the blockage of MDM2, a negative regulator of p53, thereby activating both p53-dependent and independent cell death pathways. nih.govnih.gov However, in glioma cell studies, this compound did not show an obvious effect on the p53 signaling pathway, indicating its anti-glioma effects may be primarily p53-independent in that context. nih.gov
The E2F1/pRb pathway is a downstream target of this compound-induced nucleolar stress and plays a crucial role in cell cycle control. nih.gov The retinoblastoma protein (pRb) controls the activity of the E2F1 transcription factor; when pRb is in its unphosphorylated state, it binds to E2F1 and inhibits the transcription of genes required for cell cycle progression. nih.govresearchgate.net
Following the inhibition of MDM2 by this compound-induced nucleolar stress, a notable downregulation of E2F1 protein levels is observed. nih.govresearchgate.net Concurrently, there is an increase in the levels of the unphosphorylated, active form of pRb. nih.govresearchgate.net This inverse regulation of E2F1 and pRb occurs in both p53-wildtype and p53-null testicular germ cell tumor cells, demonstrating that this cell cycle arrest mechanism is activated independently of p53. nih.govresearchgate.net
Table 2: Impact of this compound on E2F1/pRb Pathway in Testicular Germ Cell Tumors
| Cell Type | Treatment | E2F1 Protein Levels | Unphosphorylated pRb Levels | Reference |
|---|---|---|---|---|
| p53-wildtype (2102EP) | 5 µM this compound | Decreased | Increased | nih.govresearchgate.net |
| p53-null (NCCIT) | 5 µM this compound | Decreased | Increased | nih.govresearchgate.net |
The Apelin signaling pathway has been implicated in the carcinogenesis and progression of ovarian cancer. nih.gov Research indicates that the anticancer activities of this compound in this context are mediated through the downregulation of this specific pathway. nih.govresearchgate.net
In studies using human ovarian cancer cell lines (SKOV3) and mouse models, this compound treatment was found to significantly inhibit cancer cell proliferation and invasion. nih.gov Mechanistic investigations revealed that these effects were associated with a marked decrease in the expression of key proteins within the Apelin signaling pathway. nih.govresearchgate.netresearchgate.net By inhibiting this pathway, this compound effectively represses ovarian cancer progression, highlighting a distinct mechanism of action in this particular cancer type. nih.gov
Synergistic Effects with Other Research Compounds
In addition to its standalone activity, this compound has shown the potential to work synergistically with other anti-cancer agents. In preclinical models of hepatocellular carcinoma, this compound demonstrated a synergistic effect when combined with sorafenib (B1663141), a multi-kinase inhibitor used in the treatment of advanced HCC. nih.gov This finding suggests that this compound could potentially enhance the therapeutic efficacy of existing targeted therapies. nih.gov
Co-treatment Strategies in Preclinical Cancer Models
The use of combination therapies, where two or more therapeutic agents are administered together, is a foundational strategy in cancer treatment. oncotarget.com This approach aims to enhance therapeutic efficacy compared to monotherapy by targeting different key pathways, which can result in synergistic or additive anti-cancer effects. oncotarget.com Combination strategies can also help reduce the potential for drug resistance. oncotarget.comicr.ac.uk In preclinical research, natural compounds are increasingly being investigated for their synergistic effects when combined with conventional anticancer drugs. frontiersin.orgmdpi.com Recent studies have explored the potential of this compound to enhance the efficacy of existing chemotherapeutic agents in various cancer models. nih.govnih.gov
Research has demonstrated a synergistic relationship between this compound and cisplatin (B142131) in testicular germ cell tumor (TGCT) cells. nih.gov A study comparing cisplatin monotherapy with a combined this compound treatment found that the combination synergistically suppressed the growth of TGCT cells. nih.gov This co-treatment led to the accumulation of p53 and MDM2. nih.gov The investigation involved both cisplatin-sensitive and cisplatin-resistant TGCT cell lines, indicating a potential strategy to overcome drug resistance. nih.gov
Table 1: Research Findings of this compound and Cisplatin Co-treatment in Testicular Germ Cell Tumor (TGCT) Models
| Cancer Model | Cell Lines | Co-treatment Agent | Key Findings | Citations |
| Testicular Germ Cell Tumors (TGCTs) | 2102EP, NCCIT | Cisplatin | This compound and cisplatin synergize to suppress TGCT cell growth. | nih.gov |
| Testicular Germ Cell Tumors (TGCTs) | 2102EP, NCCIT | Cisplatin | The combination induces the accumulation of p53 and MDM2. | nih.gov |
In another preclinical model, this compound was shown to enhance the anti-tumor effects of sorafenib in hepatocellular carcinoma (HCC). nih.gov An in vivo study using an HCC xenograft model demonstrated that the combination of this compound and sorafenib produced a synergistic anti-tumor effect. nih.gov Histological analysis of the xenograft tumor tissues revealed that the combination treatment significantly induced tumor tissue necrosis. nih.gov Furthermore, the co-administration of this compound and sorafenib led to a significant increase in apoptosis and a significant inhibition of cell proliferation within the tumor tissue compared to control or single-agent groups. nih.gov
Table 2: Research Findings of this compound and Sorafenib Co-treatment in a Hepatocellular Carcinoma (HCC) Xenograft Model
| Cancer Model | Animal Model | Co-treatment Agent | Key Findings | Citations |
| Hepatocellular Carcinoma (HCC) | HepG2 Xenograft | Sorafenib | The combination demonstrated a synergistic anti-tumor effect. | nih.gov |
| Hepatocellular Carcinoma (HCC) | HepG2 Xenograft | Sorafenib | Co-treatment significantly induced tumor tissue necrosis. | nih.gov |
| Hepatocellular Carcinoma (HCC) | HepG2 Xenograft | Sorafenib | The combination significantly induced apoptosis and inhibited the proliferation of hepatoma tumor cells. | nih.gov |
Beyond these specific combinations, studies suggest that this compound has the potential to sensitize other cancer types to chemotherapeutic drugs. nih.gov Research indicates it may enhance the sensitivity of breast and ovarian cancer cells to chemotherapy. nih.gov In an orthotopic ovarian cancer mouse model, the pathological changes induced by this compound—including poor development of tumor mucosa, endoplasmic reticulum damage, and mitochondrial swelling—were noted to be similar to those caused by the conventional chemotherapy drug 5-fluorouracil (B62378). researchgate.net
Advanced Analytical and Spectroscopic Characterization of Sempervirine
Chromatographic Methods for Identification and Quantification
Chromatographic techniques are fundamental in the analysis of sempervirine, allowing for its separation from other compounds and its subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. tudelft.nlwikipedia.orgopenaccessjournals.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material, known as the stationary phase. tudelft.nlwikipedia.org The separation is based on the differential interactions of the sample components with the stationary phase. tudelft.nlwikipedia.org HPLC is recognized for its high resolution, accuracy, and efficiency, making it an indispensable tool in various scientific fields, including pharmaceutical analysis. openaccessjournals.com
In the context of this compound and its analogs, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) has been effectively used. For instance, in studies of alkaloids from Buxus sempervirens, UHPLC/+ESI-QqTOF-MS/MS (Ultra-High-Performance Liquid Chromatography/positive Mode-Electrospray Ionization Quadrupole Time-of-Flight-Tandem Mass Spectrometry) was employed to evaluate the alkaloid profiles. mdpi.comnih.gov This method allows for the detailed investigation of phytochemical compositions and the dereplication of compounds based on their chromatographic and mass spectral data. mdpi.comnih.gov While these studies focus on Buxus sempervirens, the methodology is directly applicable to the analysis of this compound from other sources.
| Parameter | Description | Relevance to this compound Analysis |
|---|---|---|
| Technique | Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides high-resolution separation of complex alkaloid mixtures. mdpi.comnih.gov |
| Ionization | Positive Mode-Electrospray Ionization (+ESI) | Efficiently ionizes alkaloids like this compound for mass spectrometric detection. mdpi.comnih.gov |
| Mass Analyzer | Quadrupole Time-of-Flight (QqTOF) | Offers high mass accuracy and resolution for confident compound identification. mdpi.comnih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | Provides structural information through fragmentation patterns, aiding in the differentiation of isomers and analogs. mdpi.comnih.gov |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural elucidation of molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule. ebsco.comwikipedia.org It is based on the magnetic properties of atomic nuclei. ebsco.comwikipedia.org For organic molecules like this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative.
In the analysis of this compound triflate, ¹H and ¹³C NMR spectra were recorded to confirm its structure. nih.gov The ¹H NMR spectrum, recorded at 400 MHz in DMSO-d₆, showed characteristic signals for the aromatic and aliphatic protons. nih.gov The ¹³C NMR spectrum, recorded at 100 MHz in the same solvent, revealed the chemical shifts of all 19 carbon atoms in the molecule, which is crucial for confirming the carbon skeleton. nih.gov
| Technique | Solvent | Observed Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| ¹H NMR (400 MHz) | DMSO-d₆ | 13.29 (s, 1H), 9.27 (s, 1H), 8.89 (d, J = 6.8 Hz, 1H), 8.72 (d, J = 6.8 Hz, 1H), 8.69 (s, 1H), 8.43 (d, J = 8.0 Hz, 1H), 7.87 (d, J = 8.0 Hz, 1H), 7.75 (t, J = 7.6 Hz, 1H), 7.51 (t, J = 7.6 Hz, 1H), 3.20 (br, 2H), 3.04 (br, 2H), 1.95 (br, 4H) | nih.gov |
| ¹³C NMR (100 MHz) | DMSO-d₆ | 149.9, 141.2, 135.3, 133.6, 130.8, 130.0, 129.6, 126.6, 122.4, 122.3, 121.6, 121.3, 119.9, 116.6, 113.3, 29.6, 26.6, 22.1, 22.0 | nih.gov |
Mass Spectrometry (MS, HRMS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule with a high degree of confidence. measurlabs.combioanalysis-zone.cominnovareacademics.in
For this compound triflate, High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ES) was used to determine the exact mass of the cation. nih.gov The calculated mass for the C₁₉H₁₇N₂⁺ ion (M - OTf)⁺ was 273.1392, and the experimentally found mass was 273.1399, confirming the elemental composition of the this compound cation. nih.gov
| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |
|---|---|---|---|
| [C₁₉H₁₇N₂]⁺ | 273.1392 | 273.1399 | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. libretexts.orgbruker.comwikipedia.org The resulting IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups. libretexts.orgbruker.com
The IR spectrum of this compound triflate shows several characteristic absorption bands. nih.gov The band at 3186 cm⁻¹ can be attributed to N-H or C-H stretching vibrations in the aromatic system. nih.gov The strong absorption at 1651 cm⁻¹ is indicative of C=N or C=C stretching vibrations within the conjugated ring system. nih.gov Other significant peaks at 1222, 1028, and 745 cm⁻¹ are characteristic of the triflate counter-ion and various bending vibrations within the molecule. nih.gov
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H/C-H Stretch (aromatic) | 3186 | nih.gov |
| C=N/C=C Stretch | 1651 | nih.gov |
| Triflate/Bending Vibrations | 1222 | nih.gov |
| Triflate/Bending Vibrations | 1028 | nih.gov |
| Bending Vibrations | 745 | nih.gov |
Chemoinformatic and Bioinformatics Approaches in Target Identification
The identification of molecular targets for bioactive compounds like this compound is a critical step in understanding their therapeutic potential and mechanisms of action. Modern computational strategies, including chemoinformatics and bioinformatics, offer powerful tools to navigate the complexity of biological systems and predict compound-target interactions. These in silico methods leverage vast biological and chemical datasets to build predictive models, generate hypotheses, and guide further experimental validation. nih.govnuvisan.comfrontiersin.org
Network Pharmacology for Mechanism Exploration
Network pharmacology is a sophisticated approach that investigates the relationship between drugs, biological targets, and diseases from a holistic, network-based perspective. This methodology moves beyond the traditional "one drug, one target" paradigm to embrace the concept that the therapeutic effects of a compound often arise from its interactions with multiple targets within a complex biological network. nih.gov For this compound, network pharmacology has been instrumental in exploring its potential anti-cancer mechanisms, particularly in glioblastoma (GBM). mdpi.comresearchgate.net
A key study combined network pharmacology with bioinformatics to systematically explore how this compound inhibits glioblastoma cell invasion. mdpi.comnih.gov The investigation began by identifying potential targets of this compound and genes associated with cancer invasion by mining public databases. Concurrently, differentially expressed genes (DEGs) between glioblastoma tissue and normal tissue were identified from large cancer genomics datasets. researchgate.net By finding the intersection of these three distinct gene sets—this compound targets, invasion-related genes, and glioblastoma DEGs—researchers identified 76 potential key targets through which this compound may exert its anti-invasive effects. mdpi.com
Further analysis using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment revealed that these targets were predominantly involved in specific signaling pathways. mdpi.comnih.gov The AKT signaling pathway was identified as being heavily enriched, suggesting it plays a central role in this compound's mechanism. researchgate.netnih.gov To visualize these complex relationships, a compound-disease-target network was constructed, illustrating the links between this compound, the most significant signaling pathways, and the overlapping gene targets. mdpi.comresearchgate.net
Based on this network analysis and further machine learning-based modeling, a four-gene prognostic model was developed, comprising DUSP6, BMP2, MMP2, and MMP13. mdpi.comnih.gov Molecular docking simulations predicted that Matrix Metalloproteinase-2 (MMP2) and Matrix Metalloproteinase-13 (MMP13) were the most likely primary targets of this compound among this group. mdpi.comresearchgate.net Subsequent in vitro experiments confirmed that this compound indeed inhibits glioblastoma invasion by regulating AKT phosphorylation, which in turn affects the expression of MMP2 and MMP13. mdpi.comnih.gov This research provides a clear example of how network pharmacology can successfully elucidate the complex, multi-target mechanism of a natural compound. mdpi.com
Table 1: Key Potential Gene Targets of this compound in Glioblastoma Invasion Identified via Network Pharmacology
| Gene Symbol | Gene Name | Role in Prognostic Model | Predicted as Main Target |
|---|---|---|---|
| DUSP6 | Dual Specificity Phosphatase 6 | Yes | No |
| BMP2 | Bone Morphogenetic Protein 2 | Yes | No |
| MMP2 | Matrix Metalloproteinase-2 | Yes | Yes |
Integration with Public Biological Databases
The success of chemoinformatic and network pharmacology approaches is critically dependent on the integration of high-quality data from diverse public biological databases. ekb.eg These repositories serve as the foundation for identifying potential drug targets, disease-associated genes, and relevant biological pathways. mgcub.ac.in Biological databases are broadly categorized as primary databases containing raw experimental data (like nucleotide sequences) and secondary databases that contain curated and annotated information derived from primary sources. ekb.egmgcub.ac.in
In the network pharmacology study of this compound's effect on glioblastoma, researchers systematically queried multiple specialized databases to build their analytical framework. mdpi.comresearchgate.net
Compound Target Prediction: To identify potential protein targets of this compound, several databases were utilized. These included ChEMBL , a large database of bioactive molecules with drug-like properties; PharmMapper , a server for identifying potential drug targets via pharmacophore mapping; and SwissTargetPrediction , which predicts targets of small molecules based on chemical similarity. mdpi.com A total of 208 potential targets for this compound were collated from these sources. mdpi.com
Disease Gene Identification: To gather genes associated with cancer invasion, researchers drew upon GeneCards , a comprehensive database of human genes; OMIM (Online Mendelian Inheritance in Man) , a catalog of human genes and genetic disorders; and DrugBank , which contains information on drugs and drug targets. mdpi.com This effort resulted in a list of 7,342 invasion-related genes. mdpi.com
Differential Gene Expression: To find genes that are dysregulated in glioblastoma, data from The Cancer Genome Atlas (TCGA) and the Gene Expression Omnibus (GEO) were analyzed. mdpi.comnih.gov This analysis yielded 6,765 differentially expressed genes (DEGs) in glioblastoma samples. mdpi.com
By integrating these three datasets—from compound-centric, disease-centric, and tissue-specific genomic databases—researchers could pinpoint the specific overlapping genes that were most relevant to this compound's action on glioblastoma invasion. mdpi.comnih.gov This integrative approach is fundamental to modern drug discovery, allowing for the generation of robust, data-driven hypotheses about a compound's mechanism of action before extensive laboratory work is undertaken. frontiersin.org
Table 2: Public Databases Used in the Bioinformatic Analysis of this compound
| Database | Type of Data | Purpose in Study |
|---|---|---|
| ChEMBL | Chemical/Biological | Identification of potential this compound targets. mdpi.com |
| PharmMapper | Chemical/Biological | Identification of potential this compound targets. mdpi.com |
| SwissTargetPrediction | Chemical/Biological | Identification of potential this compound targets. mdpi.com |
| GeneCards | Genomic | Identification of invasion-related genes. mdpi.com |
| OMIM | Genomic | Identification of invasion-related genes. mdpi.com |
| DrugBank | Drug/Target | Identification of invasion-related genes. mdpi.com |
| TCGA | Genomic | Analysis of differentially expressed genes in glioblastoma. mdpi.comresearchgate.net |
| GEO | Genomic | Analysis of differentially expressed genes in glioblastoma. mdpi.comresearchgate.net |
| KEGG | Pathway | Pathway enrichment analysis of target genes. mdpi.com |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| SC79 (AKT activator) |
| MK2206 (AKT inhibitor) |
| DUSP6 |
| BMP2 |
| MMP2 |
Future Directions and Research Perspectives on Sempervirine
Elucidation of Undefined Molecular Mechanisms
While research has identified several key signaling pathways affected by Sempervirine, a complete picture of its molecular mechanism remains to be drawn. The compound is known to exert its anti-tumor effects by modulating multiple cellular targets. frontiersin.orgfrontiersin.orgnih.gov For instance, it has been shown to inhibit the Wnt/β-catenin pathway, which is crucial for cell proliferation, and to induce apoptosis in hepatocellular carcinoma cells. frontiersin.org In glioma cells, this compound triggers both apoptosis and autophagy through the Akt/mTOR signaling pathway. frontiersin.orgresearchgate.net Furthermore, studies have revealed that this compound can function as an inhibitor of RNA polymerase I transcription, a mechanism that is independent of p53 status, making it a candidate for a broad range of cancers. nih.govresearchgate.net
Future research must aim to dissect these interactions with greater precision. Key areas of focus should include:
Target Deconvolution: Identifying the direct binding partners of this compound is paramount. While it is known to inhibit MDM2 and downregulate the Apelin signaling pathway in ovarian cancer, the exact molecular interactions are not fully understood. nih.govnih.govresearchgate.net Advanced techniques such as thermal proteome profiling and chemical proteomics could be employed to comprehensively map its targets.
Pathway Crosstalk: Investigating how the inhibition of multiple pathways (e.g., Wnt, Akt/mTOR, RNA Pol I) converges to produce the observed anti-cancer effects. Understanding this network-level impact is crucial for predicting its efficacy and potential resistance mechanisms.
Structural Biology: Determining the high-resolution crystal or cryo-EM structures of this compound in complex with its key targets would provide invaluable insights for structure-based drug design and the development of more potent and selective analogues.
| Pathway/Target | Observed Effect | Cancer Model | Reference |
|---|---|---|---|
| Wnt/β-catenin | Inhibition of proliferation, induction of apoptosis | Hepatocellular Carcinoma | frontiersin.org |
| Akt/mTOR | Induction of autophagy and apoptosis | Glioma | frontiersin.orgresearchgate.net |
| RNA Polymerase I (RPA194) | Inhibition of rRNA synthesis, induction of nucleolar stress | Testicular Germ Cell Tumors | nih.gov |
| MDM2 | Inhibition of auto-ubiquitination, p53 accumulation | General (in vitro assay) | nih.gov |
| Apelin Signaling | Downregulation of pathway proteins, inhibition of proliferation and invasion | Ovarian Cancer | nih.govresearchgate.net |
| AKT/MMP2/MMP13 | Inhibition of invasion and migration via AKT phosphorylation | Glioblastoma | mdpi.comnih.gov |
Exploration of Novel Preclinical Biological Activities
The established anti-tumor activity of this compound against cancers of the liver, brain, and ovaries provides a strong foundation for exploring its efficacy in other malignancies. frontiersin.orgfrontiersin.orgnih.gov The compound's ability to inhibit fundamental cellular processes like transcription suggests it may have a broad anti-cancer spectrum. nih.gov
Future preclinical studies should broaden the scope of investigation to include:
Expanded Cancer Types: Evaluating the efficacy of this compound in other cancer models, particularly those with high unmet medical needs, such as pancreatic cancer, triple-negative breast cancer, and drug-resistant tumors.
Synergistic Combinations: Building on findings that this compound enhances the anti-tumor effect of sorafenib (B1663141) in liver cancer, systematic screening for synergistic interactions with other standard-of-care chemotherapeutics or targeted agents is a promising avenue. frontiersin.org This could lead to combination therapies that are more effective and can overcome drug resistance. mdpi.com
Non-Oncological Applications: Given that extracts from Gelsemium species have been traditionally used for analgesic and anti-inflammatory purposes, a systematic preclinical evaluation of this compound for these activities is warranted. Its known molecular targets may play roles in neurological or inflammatory disorders, opening up entirely new therapeutic possibilities.
Rational Design and Synthesis of Enhanced this compound Analogues
Chemical synthesis provides the tools to overcome the limitations of natural products and to optimize their properties for therapeutic use. Several synthetic routes to this compound have been developed, notably those employing palladium-catalyzed reactions like the Sonogashira and Larock reactions, which allow for a modular approach to creating analogues. nih.govnih.gov Structure-activity relationship (SAR) studies have already yielded compounds with enhanced potency; for example, 10-Fluorothis compound was found to be the most cytotoxic analogue in one study. nih.govnih.gov
The rational design and synthesis of new analogues should be a central pillar of future research, focusing on:
Improving Potency and Selectivity: Using the insights from molecular mechanism studies, chemists can design analogues that bind more tightly and selectively to their cancer-relevant targets, potentially reducing off-target effects. nih.gov
Enhancing Pharmacokinetic Properties: Modifications to the this compound scaffold can be made to improve its solubility, metabolic stability, and bioavailability, which are critical for in vivo efficacy. nih.gov
Exploring Structural Diversity: The synthesis of analogues with modified ring systems or novel substituents can lead to the discovery of compounds with unique biological activity profiles. nih.govresearchgate.net A general synthetic method that allows for modification of all five rings (A-E) of the this compound core provides a powerful platform for these explorations. nih.gov
| Analogue | Synthetic Strategy Highlight | Key Finding | Reference |
|---|---|---|---|
| 10-Fluorothis compound | Route featuring Sonogashira and Larock Pd-catalyzed reactions | Most potently cytotoxic analogue described in the study | nih.govnih.gov |
| E-Ring Modified Analogues | Inverse electron demand Diels-Alder reactions | Demonstrated feasibility of modifying the E-ring with fused cyclopentyl, cycloheptyl, and cyclooctyl rings | researchgate.net |
| Dihydrothis compound Analogue (7-membered ring) | Larock cyclization from a triflate intermediate | Demonstrated alteration of core ring size is possible | nih.gov |
Development of Advanced in vitro and in vivo Preclinical Models for this compound Research
To better predict the clinical potential of this compound and its analogues, it is essential to move beyond traditional 2D cell cultures and standard xenograft models. frontiersin.orgnih.gov While these have been valuable, more sophisticated models are needed to recapitulate the complexity of human tumors.
Future research should prioritize the development and use of:
Advanced in vitro Models: This includes three-dimensional (3D) organoids and spheroids derived from patient tumors. These models better mimic the tumor architecture, cell-cell interactions, and microenvironment, providing a more accurate platform for assessing drug response.
Orthotopic and Patient-Derived Xenograft (PDX) Models: Implanting tumor cells into their organ of origin (orthotopic models) provides a more relevant context for studying tumor growth, invasion, and metastasis. nih.govnih.gov PDX models, where patient tumor fragments are directly implanted into immunodeficient mice, maintain the heterogeneity of the original tumor and are considered a gold standard for preclinical efficacy testing. mdpi.com
Specialized Animal Models: For exploring non-oncological activities, such as analgesia, specific animal models of neuropathic pain or inflammation will be required to validate these potential therapeutic applications. mdpi.comfrontiersin.org
| Model Type | Example/Application | Advantage | Reference |
|---|---|---|---|
| In Vitro 2D Cell Culture | SKOV3 (Ovarian), U251/U87 (Glioma), HepG2 (Liver) | High-throughput screening, basic mechanism studies | frontiersin.orgfrontiersin.orgnih.gov |
| In Vivo Subcutaneous Xenograft | Nude mice with transplanted U251 glioma cells | Evaluates general tumor growth inhibition | frontiersin.org |
| In Vivo Orthotopic Xenograft | Orthotopic ovarian cancer mouse model with SKOV3 cells | More clinically relevant tumor microenvironment, allows study of metastasis | nih.govnih.gov |
| Future: Patient-Derived Organoids | - | Preserves patient-specific tumor architecture and heterogeneity | mdpi.commdpi.com |
| Future: PDX Models | - | High-fidelity model for predicting patient response | mdpi.com |
Integration of Omics Technologies in this compound Research
The advent of "omics" technologies offers an unprecedented opportunity to understand the systems-level effects of drug candidates. Network pharmacology and bioinformatics have already been applied to predict and explore the mechanisms of this compound in glioblastoma. mdpi.comnih.gov RNA sequencing has also provided initial insights into the pathways modulated by this compound in ovarian cancer cells. researchgate.net
A more systematic integration of omics is a critical future direction:
Transcriptomics (RNA-seq): To comprehensively map the gene expression changes induced by this compound, revealing affected pathways and potential resistance mechanisms. researchgate.net
Proteomics: To identify changes in protein expression and post-translational modifications (like phosphorylation), which can directly link the drug to signaling pathway activity. mdpi.com
Metabolomics: To understand how this compound alters the metabolic landscape of cancer cells, a key hallmark of cancer.
Integrative Multi-Omics Analysis: The true power lies in integrating these datasets to build comprehensive models of this compound's mechanism of action. This approach can help identify novel drug targets, discover predictive biomarkers for patient selection, and provide a deeper understanding of its therapeutic effects. researchgate.net
Academic Collaborations for Comprehensive this compound Studies
The multifaceted nature of natural product drug discovery, from isolation and synthesis to biological evaluation and preclinical development, necessitates a collaborative approach. Existing research on this compound already demonstrates successful collaborations between different universities and research institutions. nih.govnih.gov
To accelerate progress, the research community should foster:
Interdisciplinary Teams: Bringing together synthetic chemists, molecular biologists, pharmacologists, bioinformaticians, and clinicians is essential. acsmedchem.org
Multi-Institutional Consortia: Establishing formal partnerships between research groups can facilitate the sharing of resources, expertise, and data. This can help in standardizing protocols and validating findings across multiple laboratories, which is crucial for robust preclinical development. sempervirens.orgamahmutsunlandtrust.orgsempervirens.org
By pursuing these future research directions, the scientific community can work towards fully characterizing the therapeutic potential of this compound, paving the way for the development of novel and enhanced analogues for clinical application.
Q & A
Q. What methodologies are recommended for determining Sempervirine’s purity and structural identity in laboratory settings?
To confirm structural identity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for detailed molecular characterization and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. For novel analogs, mass spectrometry (MS) and elemental analysis are critical to verify molecular formulas. Known compounds should be cross-referenced with literature-reported spectral data (e.g., IR, -NMR, -NMR) to ensure consistency. Storage conditions (2–8°C) must be strictly maintained to prevent degradation .
Q. Which in vitro assays are standard for evaluating this compound’s anti-proliferative effects?
The MTT or XTT assay is commonly used to measure cell viability across varying this compound concentrations (e.g., 0.8–3.2 μM) in cancer cell lines such as A549 (lung carcinoma) or HepG2 (hepatocellular carcinoma). Dose-response curves can quantify IC values. Complementary assays like colony formation or Annexin V/PI staining validate apoptosis induction. For mechanistic insights, Western blotting for markers like cleaved PARP (apoptosis) and p53 stabilization (MDM2 inhibition) is recommended .
Q. How should researchers design experiments to assess this compound’s DNA intercalation and topoisomerase I inhibition?
DNA intercalation can be studied via ethidium bromide displacement assays monitored by fluorescence quenching. Topoisomerase I inhibition is evaluated using gel-based relaxation assays: supercoiled DNA is treated with the enzyme and this compound, followed by electrophoresis to visualize DNA topology changes. Dose-dependent inhibition is quantified using densitometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across cell lines (e.g., EPS vs. NCCIT)?
Contradictory results may arise from p53 status (wild-type vs. mutant) or differential expression of DNA repair proteins (e.g., RAD51). To address this:
Q. What strategies optimize the synthesis of this compound analogs to enhance anticancer activity?
Structure-activity relationship (SAR) studies guided by the indolo[2,3-a]quinolizine core are essential. Key steps include:
- Scaffold modification : Introduce substituents at C-6 or C-13 to improve DNA binding or MDM2 inhibition .
- High-throughput screening (HTS) : Test analogs against NCI-60 cancer cell panels to identify potency outliers .
- Computational modeling : Use molecular docking to predict interactions with topoisomerase I or MDM2.
Q. How can researchers integrate this compound with cisplatin to overcome chemoresistance?
Synergy studies require:
- Combination index (CI) analysis : Calculate CI values using the Chou-Talalay method across varying this compound-cisplatin ratios .
- Mechanistic overlap : Assess whether this compound downregulates cisplatin resistance markers (e.g., ERCC1) via qPCR.
- In vivo validation : Use xenograft models to compare tumor regression in mono- vs. combination therapy.
Q. What experimental controls are critical when studying this compound’s p53-independent effects?
- Include p53-null cell lines (e.g., NCCIT) to confirm p53-independent apoptosis .
- Monitor off-target effects via proteomic profiling (e.g., RNA Pol I inhibition) .
- Use negative controls (e.g., inactive analogs) to isolate this compound-specific outcomes.
Methodological Best Practices
Q. How should researchers ensure reproducibility in this compound studies?
- Detailed protocols : Report exact concentrations, incubation times, and cell passage numbers.
- Data transparency : Share raw Western blot images and HPLC chromatograms in supplementary materials .
- Replication : Validate key findings in ≥3 independent experiments.
Q. What frameworks guide hypothesis-driven research on this compound’s mechanisms?
Apply the PICO framework (Population: cancer cell type; Intervention: this compound dose; Comparison: untreated controls; Outcome: apoptosis markers) to structure questions. Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. How to address gaps in literature on this compound’s pharmacokinetics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
